molecular formula C6H8BClN2O4 B1286029 (3-Amino-5-nitrophenyl)boronic acid hydrochloride CAS No. 389621-79-8

(3-Amino-5-nitrophenyl)boronic acid hydrochloride

Cat. No. B1286029
CAS RN: 389621-79-8
M. Wt: 218.4 g/mol
InChI Key: QRMMGONMBRVVKK-UHFFFAOYSA-N
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Description

“(3-Amino-5-nitrophenyl)boronic acid hydrochloride” is a boronic acid derivative . It has garnered significant attention in scientific research due to its unique and versatile properties.


Synthesis Analysis

This compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions . It can be used to form C-C bonds by the reaction with aryl or vinyl halides . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .


Molecular Structure Analysis

The molecular formula of “(3-Amino-5-nitrophenyl)boronic acid hydrochloride” is C6H8BClN2O4. Its molecular weight is 218.4 g/mol.


Chemical Reactions Analysis

“(3-Amino-5-nitrophenyl)boronic acid hydrochloride” is used in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The melting point of “(3-Amino-5-nitrophenyl)boronic acid hydrochloride” is between 136°C and 141°C . It should be stored at ambient temperatures .

Scientific Research Applications

Sensing Applications

(3-Amino-5-nitrophenyl)boronic acid hydrochloride: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is pivotal for homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample.

Biological Labelling and Protein Manipulation

The compound’s ability to form stable complexes with diols allows it to be used in biological labelling and protein manipulation. This includes the modification of proteins, which is essential for understanding protein function and interaction .

Therapeutic Development

Boronic acids, including (3-Amino-5-nitrophenyl)boronic acid hydrochloride , are being explored for their potential in therapeutic development. Their interaction with various biological molecules makes them candidates for drug design and delivery systems .

Separation Technologies

The specific interaction with diols also enables the use of boronic acids in separation technologies. This is particularly useful in the purification of glycosylated products and other molecules that contain diol groups .

Material Chemistry

In material chemistry, boronic acids are important for the construction of polymers with reversible properties, building unique molecular architectures, and functionalization of nanostructures . This includes the development of boronate-functionalized monomers and their subsequent polymerization.

Carbohydrate Chemistry and Glycobiology

(3-Amino-5-nitrophenyl)boronic acid hydrochloride: plays a crucial role in carbohydrate chemistry and glycobiology. It is involved in the analysis, separation, protection, and activation of carbohydrates, which is fundamental for understanding carbohydrate-related biological processes .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Mechanism of Action

properties

IUPAC Name

(3-amino-5-nitrophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BN2O4.ClH/c8-5-1-4(7(10)11)2-6(3-5)9(12)13;/h1-3,10-11H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMMGONMBRVVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586011
Record name (3-Amino-5-nitrophenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-nitrophenyl)boronic acid hydrochloride

CAS RN

389621-79-8
Record name (3-Amino-5-nitrophenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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